molecular formula C22H23N3OS B2987132 2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-91-6

2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2987132
CAS RN: 536705-91-6
M. Wt: 377.51
InChI Key: IESPEMWVBBPDDZ-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential applications in the fields of medicine and pharmacology. In

Scientific Research Applications

  • Synthesis of Pyrimido[5,4-b]indole Derivatives : A study by Shestakov et al. (2009) describes the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including reactions with aryl isocyanates and isothiocyanates, which lead to various structurally related compounds. These synthetic routes are critical for the development of novel compounds within this class (A. S. Shestakov, K. Shikhaliev, O. E. Sidorenko, V. Kartsev, S. V. Simakov, 2009).

  • Nucleophilic Aromatic Substitution in Ionic Liquids : Research by D’Anna et al. (2006) explored the kinetics of nucleophilic aromatic substitution reactions in room-temperature ionic liquids, a process relevant to the synthesis and modification of compounds like 2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (F. D’Anna, V. Frenna, R. Noto, Vita Pace, D. Spinelli, 2006).

  • Synthesis of Methylthio-Substituted Derivatives : Yin et al. (2008) presented a method for preparing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, which may offer insights into the synthesis of related pyrimido[5,4-b]indole derivatives (Guodong Yin, Zihua Wang, Ai‐Hua Chen, M. Gao, A. Wu, Yuanjiang Pan, 2008).

  • Photochromic Systems Involving Diarylethene Derivatives : Nakayama et al. (1991) explored the synthesis of non-symmetric diarylethenes, including those with an indole ring, which are relevant to the study of thermally irreversible photochromic compounds. These findings may offer insights into the behavior of related pyrimido[5,4-b]indole derivatives (Y. Nakayama, K. Hayashi, M. Irie, 1991).

  • Synthesis of N-Functionalized Dithieno[3,2-b2',3'-d]pyrroles

    : Ogawa and Rasmussen (2003) developed a synthetic route for N-functionalized dithieno[3,2-b:2',3'-d]pyrroles. This research might provide useful methodologies for the synthesis of related pyrimido[5,4-b]indole compounds (K. Ogawa, S. Rasmussen, 2003).

properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-5-15(4)27-22-24-19-17-8-6-7-9-18(17)23-20(19)21(26)25(22)16-11-13(2)10-14(3)12-16/h6-12,15,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESPEMWVBBPDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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